2-Fluorenamine, N-phenyl-
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Overview
Description
2-Fluorenamine, N-phenyl- is an organic compound with the molecular formula C13H11N. It is also known by other names such as 2-Aminofluorene and 2-Fluorenylamine . This compound is a derivative of fluorene, where an amino group is attached to the second carbon of the fluorene ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorenamine, N-phenyl- can be synthesized through various methods. One common method involves the reduction of 2-nitrofluorene using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of fluorene with ammonia under high temperature and pressure .
Industrial Production Methods
Industrial production of 2-Fluorenamine, N-phenyl- typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Fluorenamine, N-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Strong nucleophiles such as sodium amide in liquid ammonia are used for substitution reactions.
Major Products Formed
Oxidation: Produces nitroso and nitro derivatives.
Reduction: Produces primary amines.
Substitution: Results in substituted fluorene derivatives.
Scientific Research Applications
2-Fluorenamine, N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluorenamine, N-phenyl- involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with nucleophiles and electrophiles plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminofluorene
- 2-Fluorenylamine
- 9H-Fluoren-2-amine
Uniqueness
2-Fluorenamine, N-phenyl- is unique due to its specific substitution pattern on the fluorene ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
32228-97-0 |
---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
N-phenyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C19H15N/c1-2-7-16(8-3-1)20-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,20H,12H2 |
InChI Key |
RROUNWVDWBHHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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